molecular formula C8H10N2O2 B1339905 4-(2-Nitroethyl)aniline

4-(2-Nitroethyl)aniline

Cat. No.: B1339905
M. Wt: 166.18 g/mol
InChI Key: VDABVMSUEPVBJI-UHFFFAOYSA-N
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Description

4-(2-Nitroethyl)aniline is a nitro-substituted aniline derivative with the molecular formula C₈H₁₀N₂O₂. Its structure comprises a benzene ring functionalized with a primary amine (-NH₂) at the para position and a nitroethyl (-CH₂CH₂NO₂) group. The compound exhibits unique electronic properties due to the electron-withdrawing nitro group, which reduces the basicity of the aniline compared to unsubstituted aniline.

Synthesis and Characterization:
The compound has been synthesized via enzymatic reduction using E. coli nitroreductase (EcNR), yielding 70% isolated product. Key spectral data includes:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 6.89 (d, J = 8.4 Hz, 2H), 6.49 (d, J = 8.5 Hz, 2H), 4.70 (t, J = 7.0 Hz, 1H), 3.02 (t, J = 7.0 Hz, 2H) .
  • ¹³C NMR: δ 151.0, 147.5, 128.7, 123.1, 76.6, 32.0 .

Properties

IUPAC Name

4-(2-nitroethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-4H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDABVMSUEPVBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Notable Properties Reference
This compound C₈H₁₀N₂O₂ -NH₂, -CH₂CH₂NO₂ (para) Enzymatic synthesis; NMR data
4-Chloro-N-ethyl-2-nitroaniline C₈H₁₀ClN₃O₂ -Cl (para), -NO₂ (ortho), -C₂H₅ Enhanced stability, steric effects
4-Nitroaniline C₆H₆N₂O₂ -NO₂ (para) High symmetry, strong EWG effect
4-(4-Nitrophenylazo)aniline C₁₂H₁₀N₄O₂ -N=N-, -NO₂ (para) Chromophoric, dye applications

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